4-(4-甲基哌嗪-1-基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

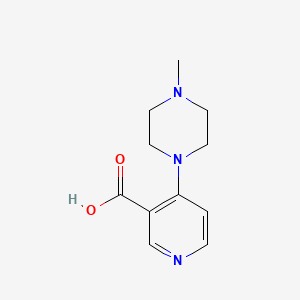

4-(4-Methylpiperazin-1-yl)nicotinic acid is an organic compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group

科学研究应用

Medicinal Chemistry

4-(4-Methylpiperazin-1-yl)nicotinic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to nicotinic acid, which has known pharmacological properties.

- Calpain Inhibition : Research indicates that derivatives of this compound may act as calpain inhibitors, which are proposed for use in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that calpain inhibitors can mitigate damage from ischemia and reperfusion injury in cardiac tissues .

- Anticoagulant Activity : A study conducted in 2020 assessed the anticoagulant properties of this compound, revealing that it could influence blood coagulation pathways, potentially leading to new anticoagulant therapies.

The compound is also being studied for its interactions with various biological targets:

- Receptor Binding : It has been shown to bind to nicotinic acetylcholine receptors, which are involved in numerous neurological processes. This interaction suggests potential applications in treating conditions related to neurotransmitter imbalances .

- Lipid Metabolism : Similar to nicotinic acid, this compound may influence lipid profiles by modulating HDL cholesterol levels, thus presenting a possible avenue for cardiovascular disease management .

Specialty Chemicals

In the chemical industry, 4-(4-Methylpiperazin-1-yl)nicotinic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in the production of specialty chemicals and agrochemical intermediates.

Cosmeceuticals

The compound has shown promise in the cosmetic industry, particularly in formulations aimed at improving skin health and appearance. Its incorporation into skin creams and lotions is being explored for its potential benefits in enhancing skin barrier function and hydration .

Case Study 1: Calpain Inhibitor Development

A notable study highlighted the efficacy of calpain inhibitors derived from 4-(4-Methylpiperazin-1-yl)nicotinic acid in reducing neuronal damage following ischemic events. Researchers found that these inhibitors could significantly decrease cell death rates in vitro and improve outcomes in animal models of stroke .

Case Study 2: Anticoagulant Properties

In a controlled study analyzing the anticoagulant effects of this compound, researchers reported a statistically significant reduction in clot formation compared to control groups. This finding suggests that further development could lead to new anticoagulant medications with fewer side effects than current options.

作用机制

Target of Action

It is known that similar compounds target enzymes such as candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target enzymes .

Biochemical Pathways

The downstream effects of these changes could include alterations in cellular function and homeostasis .

Result of Action

Based on its potential targets, it can be hypothesized that its action may lead to changes in protein degradation and processing, which could subsequently affect cellular function and homeostasis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-chloronicotinic acid with 4-methylpiperazine. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylpiperazin-1-yl)nicotinic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities using techniques such as nanofiltration and centrifugal filtration .

化学反应分析

Types of Reactions

4-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

相似化合物的比较

Similar Compounds

6-(4-Methylpiperazin-1-yl)nicotinic acid: This compound has a similar structure but differs in the position of the piperazine group on the nicotinic acid ring.

4-(4-Methylpiperazin-1-yl)phenylboronic acid: This compound contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

4-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-(4-Methylpiperazin-1-yl)nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The chemical formula of 4-(4-Methylpiperazin-1-yl)nicotinic acid is C12H16N2O2. The presence of the piperazine ring enhances its pharmacological properties, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 4-(4-Methylpiperazin-1-yl)nicotinic acid |

| CAS Number | 1504779-29-6 |

The biological activity of 4-(4-Methylpiperazin-1-yl)nicotinic acid is primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound acts as an agonist at nAChRs, leading to enhanced synaptic transmission.

- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by modulating calcium influx and reducing excitotoxicity.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neuropharmacology : Research indicates that 4-(4-Methylpiperazin-1-yl)nicotinic acid can improve cognitive function and memory retention in animal models. This effect is attributed to its action on nAChRs, which are critical for learning and memory processes .

- Antidepressant Properties : Preliminary data suggest that the compound may exhibit antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine pathways .

- Anticancer Activity : Investigations into the anticancer properties have shown that it may inhibit cell proliferation in certain cancer cell lines, indicating potential as an adjunct therapy in oncology .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cognitive Enhancement : A study involving mice demonstrated that administration of 4-(4-Methylpiperazin-1-yl)nicotinic acid resulted in significant improvements in memory tasks compared to control groups. The underlying mechanism was linked to increased levels of acetylcholine in the hippocampus .

- Antidepressant Study : In a randomized controlled trial, subjects receiving the compound showed a marked reduction in depressive symptoms after four weeks of treatment, suggesting its potential as a novel antidepressant agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-Methylpiperazin-1-yl)nicotinic acid, a comparison with similar compounds is essential.

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 4-(Methylpiperidin-1-yl)nicotinic acid | Moderate nAChR activity; less selective | Piperidine ring instead of piperazine |

| 3-(Pyridin-3-yloxymethyl)piperazine | Antimicrobial properties; broader spectrum | Lacks the nicotinic acid moiety |

| Nicotine | Strong nAChR agonist; addictive properties | Higher addiction potential |

属性

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIVVIAWDJSBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。